molecular formula C11H25NO B1584832 2-Ethylhexyl 3-aminopropyl ether CAS No. 5397-31-9

2-Ethylhexyl 3-aminopropyl ether

Cat. No. B1584832
CAS RN: 5397-31-9
M. Wt: 187.32 g/mol
InChI Key: DVFGEIYOLIFSRX-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-aminopropyl ether, also known as 3-(2-Ethylhexyloxy)propylamine, is a type of chemical entity . It is an ether, a primary amino compound, and a primary aliphatic amine . It is functionally related to a 3-aminopropan-1-ol .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl 3-aminopropyl ether is C₁₁H₂₅NO . Its mass is 187.194±0 dalton . The canonical SMILES representation is CCCCC(CC)COCCCN .


Physical And Chemical Properties Analysis

The molar mass of 2-Ethylhexyl 3-aminopropyl ether is 187.322 . It has a density of 0.83g/cm³ . Its boiling point is 231.3°C at 760 mmHg . The flash point is 99.4°C . It has a solubility of 0.1-0.5 g/100 mL at 20.5℃ . The vapor pressure is 0.063mmHg at 25°C , and the refractive index is 1.43 .

Scientific Research Applications

Application in Antibacterial Properties of Two-Dimensional Nanomaterials

Scientific Field

Nanotechnology and Microbiology

Summary of the Application

2-Ethylhexyloxypropylamine is used in the development of two-dimensional (2D) nanomaterials, which have emerged as a new class of antimicrobial agents. These materials demonstrate strong antimicrobial properties and are less susceptible to bacterial resistance .

Methods of Application

The compound is used in the development and application of modified 2-D MoS 2-based nanomaterials for bacterial abatement . The exact method of application or experimental procedures are not specified in the source.

Results or Outcomes

The development of these 2D nanomaterials has led to the creation of antimicrobial agents that are effective against multiple drug-resistant bacterial species .

Application in Food Additives

Scientific Field

Food Science

Summary of the Application

2-Ethylhexyloxypropylamine is used as a derivative in the creation of food additives .

Methods of Application

The exact methods of application or experimental procedures are not specified in the source.

Results or Outcomes

The use of 2-Ethylhexyloxypropylamine in food additives has been evaluated and approved by the Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC) .

Application in the Separation, Enrichment, and Detection of Certain Compounds

Scientific Field

Chemistry

Summary of the Application

2-Ethylhexyloxypropylamine is used in the separation, enrichment, and detection of certain compounds such as ammonium ion, di(2-ethylhexyl) phthalate, and cadmium .

Results or Outcomes

The use of 2-Ethylhexyloxypropylamine in these processes has been reported in several studies, indicating its effectiveness in these applications .

Application in Chemical Reactions

Summary of the Application

2-Ethylhexyloxypropylamine is known to neutralize acids in exothermic reactions to form salts plus water .

Methods of Application

The compound may be used in combination with strong reducing agents, such as hydrides . The exact methods of application or experimental procedures are not specified in the source.

Results or Outcomes

Application in Fire Hazard Management

Scientific Field

Fire Science and Safety

Summary of the Application

2-Ethylhexyloxypropylamine has a flash point of >93 C (>200 F), making it combustible . This property is important in fire hazard management.

Results or Outcomes

The use of 2-Ethylhexyloxypropylamine in fire hazard management has been reported in several studies, indicating its effectiveness in these applications .

Application in Health Hazard Management

Scientific Field

Health and Safety

Summary of the Application

2-Ethylhexyloxypropylamine is toxic; inhalation, ingestion or skin contact with the material may cause severe injury or death . This property is important in health hazard management.

Results or Outcomes

The use of 2-Ethylhexyloxypropylamine in health hazard management has been reported in several studies, indicating its effectiveness in these applications .

Application in Polymerization

Scientific Field

Polymer Science

Summary of the Application

2-Ethylhexyloxypropylamine is used in the polymerization process, particularly in the production of acrylic copolymers .

Methods of Application

The compound is used as a comonomer in the polymerization process . The exact methods of application or experimental procedures are not specified in the source.

Results or Outcomes

Application in Surface Coatings

Scientific Field

Materials Science

Summary of the Application

2-Ethylhexyloxypropylamine is used in the production of surface coatings .

Methods of Application

The compound is used in the formulation of surface coatings . The exact methods of application or experimental procedures are not specified in the source.

Results or Outcomes

Application in Pressure-Sensitive Adhesives

Scientific Field

Adhesive Technology

Summary of the Application

2-Ethylhexyloxypropylamine is used in the production of pressure-sensitive adhesives .

Methods of Application

The compound is used in the formulation of pressure-sensitive adhesives . The exact methods of application or experimental procedures are not specified in the source.

Safety And Hazards

2-Ethylhexyl 3-aminopropyl ether is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

3-(2-ethylhexoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFGEIYOLIFSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO
Record name 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE
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DSSTOX Substance ID

DTXSID1025304
Record name 3-((2-Ethylhexyl)oxy)propylamine
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Molecular Weight

187.32 g/mol
Source PubChem
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Physical Description

3-((2-ethylhexyl)oxy)propylamine is a colorless liquid. (NTP, 1992), Liquid
Record name 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE
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Record name 1-Propanamine, 3-[(2-ethylhexyl)oxy]-
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE
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Solubility

1 to 5 mg/mL at 68.9 °F (NTP, 1992)
Record name 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE
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Product Name

2-Ethylhexyl 3-aminopropyl ether

CAS RN

5397-31-9
Record name 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE
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Record name 3-[(2-Ethylhexyl)oxy]-1-propanamine
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Record name 2-Ethylhexyl 3-aminopropyl ether
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Record name 1-Propanamine, 3-[(2-ethylhexyl)oxy]-
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Record name 3-((2-Ethylhexyl)oxy)propylamine
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Record name 3-(2-ethylhexyloxy)propylamine
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Record name 2-ETHYLHEXYL 3-AMINOPROPYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Southwest Research Institute, EC Martin - 1965 - apps.dtic.mil
… For example, an aliphatic diisocyanate such as hexamethylene diisocyanate and an alkoxyamine (2-ethylhexyl-3-aminopropyl ether) convert» JP-4 into a tough viscoelastic gel. This gel …
Number of citations: 2 apps.dtic.mil
Z Shen, M Yu, S Zhang - BioMed Research International, 2022 - hindawi.com
Objective. This study aims to explore the pharmacodynamic mechanism of Yiguanjian (YGJ) decoction against Parkinson’s disease (PD) through integrating the central nervous (inner …
Number of citations: 1 www.hindawi.com

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